Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate chemical structure and properties
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate chemical structure and properties
An In-Depth Technical Guide to Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Introduction
In the landscape of modern synthetic chemistry, the quest for robust, versatile, and stable reagents is paramount, particularly within drug discovery and materials science. Among the vast arsenal of organoboron compounds, potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts.[1][2] These crystalline, air- and moisture-stable solids offer significant advantages in handling, storage, and reactivity, overcoming common challenges like protodeboronation and oligomerization that plague traditional boronic acids.[3][4]
This guide focuses on a particularly valuable member of this class: Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate . This reagent is not merely a stable boronic acid surrogate; it is a bifunctional linchpin for complex molecular assembly. Possessing both a nucleophilic (Z)-alkenyltrifluoroborate moiety and an electrophilic vinyl bromide, it enables chemists to forge stereodefined carbon-carbon bonds with precision. Its utility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, provides a powerful and stereospecific pathway to construct conjugated dienes and other intricate olefinic structures that are prevalent in biologically active molecules.[5][6][7] This document serves as a technical resource for researchers and drug development professionals, offering insights into its structure, synthesis, reactivity, and practical application.
Part 1: Physicochemical Properties and Molecular Structure
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate is a well-defined, solid-state compound, a key attribute contributing to its ease of handling and weighing compared to often-unstable boronic acids.
Key Properties
| Property | Value | Reference |
| CAS Number | 1230063-53-2 | [8][9] |
| Molecular Formula | C₆H₁₀BBrF₃K | [8][9] |
| Molecular Weight | 268.95 g/mol | [9] |
| IUPAC Name | potassium (Z)-(2-bromohex-1-en-1-yl)trifluoroborate | [9] |
| Purity | ≥95% (Typical) | [8][9] |
| Physical Form | Solid | [10][11] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability | [10][12] |
Molecular Structure
The structure features a hexenyl backbone with a specific (Z)- or cis-configuration across the double bond. The trifluoroborate group is attached to C1, while a bromine atom is at C2. This precise stereochemistry is crucial for its utility in stereospecific reactions.
Part 2: Synthesis and Stereochemical Control
The synthesis of potassium organotrifluoroborates is generally a straightforward and high-yielding process, converting a precursor organoboron species into the stable trifluoroborate salt.[1] The critical challenge for the title compound lies in establishing and maintaining the (Z)-stereochemistry of the double bond.
General Synthetic Strategy
The most common and efficient method for preparing potassium organotrifluoroborates involves the reaction of a corresponding boronic acid or boronate ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[13][14] This reaction proceeds rapidly to form the tetracoordinate borate anion, which precipitates from the reaction mixture as a stable potassium salt.
The stereochemistry of the final product is dictated by the stereochemistry of the boronate precursor. Highly stereoselective methods, such as the hydroboration/protodeboronation of alkynyl pinacolboronates, have been developed to generate cis-alkenyl boronates, which serve as the direct precursors to (Z)-alkenyltrifluoroborates.[13]
Exemplary Laboratory Protocol: Synthesis from a Boronate Ester
This protocol is adapted from general procedures for the conversion of boronate esters to potassium trifluoroborates.[13][14]
Objective: To synthesize Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate from its corresponding pinacol boronate ester.
Materials:
-
(Z)-2-bromo-1-hex-1-enylboronic acid pinacol ester (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetone
-
Diethyl ether
Procedure:
-
In a flask, dissolve the (Z)-2-bromo-1-hex-1-enylboronic acid pinacol ester in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment (PPE) in a fume hood.[14]
-
Cool the methanol solution of the boronate ester in an ice bath.
-
Slowly add the aqueous KHF₂ solution to the stirred boronate ester solution. A thick white precipitate should form almost immediately.
-
Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete reaction.
-
Filter the white solid using a Büchner funnel and wash the filter cake sequentially with cold water, acetone, and finally diethyl ether to remove impurities and facilitate drying.
-
Dry the resulting white crystalline solid under vacuum to yield the final product, Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate.
Part 3: Reactivity in Suzuki-Miyaura Cross-Coupling
The primary application for Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[5] Organotrifluoroborates are excellent nucleophilic partners in this palladium-catalyzed cycle.
Mechanism and Activation
A key mechanistic aspect is the activation of the trifluoroborate salt. While exceptionally stable on the bench, under the basic conditions of the Suzuki-Miyaura reaction, the [R-BF₃]K salt is believed to hydrolyze in situ to the corresponding boronic acid [R-B(OH)₂] or a related boronate species.[2] This species then enters the established catalytic cycle.
The cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or vinyl halide).
-
Transmetalation: The organic group from the boronic acid (generated from the trifluoroborate) is transferred to the palladium center, displacing the halide. This step requires a base.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Part 4: Application in Stereospecific Diene Synthesis
The reaction of Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate with other vinyl halides allows for the highly stereospecific synthesis of conjugated dienes.[7][15] The geometry of both the trifluoroborate and the vinyl halide is retained in the final product, providing a powerful method for accessing isomerically pure dienes, which are important scaffolds in natural products and pharmaceuticals.[7][16]
Typical Suzuki-Miyaura Cross-Coupling Conditions
The following table summarizes typical conditions derived from literature precedents for the coupling of potassium alkenyltrifluoroborates with alkenyl bromides.[7][15]
| Parameter | Typical Reagents/Conditions | Purpose |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) (2-5 mol%) | Facilitates the catalytic cycle |
| Ligand | PPh₃ or dppf (4-10 mol%) | Stabilizes the Pd center and modulates reactivity |
| Base | Cs₂CO₃ (3 equiv) | Activates the boronate and facilitates transmetalation |
| Solvent | THF/H₂O (10:1) or Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents |
| Temperature | 70-80 °C | Provides thermal energy to drive the reaction |
Experimental Protocol: Synthesis of a (Z,E)-Conjugated Diene
This protocol describes a representative cross-coupling reaction between Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate and an (E)-alkenyl bromide.
Objective: To synthesize a (Z,E)-conjugated diene via Suzuki-Miyaura coupling.
Materials:
-
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate (1.1 equiv)
-
An (E)-alkenyl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate, the (E)-alkenyl bromide, Cs₂CO₃, Pd(OAc)₂, and PPh₃.
-
Add the degassed THF/H₂O (10:1) solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the stereochemically pure (Z,E)-conjugated diene.
Conclusion
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate stands out as a highly valuable and practical reagent in modern organic synthesis. Its exceptional benchtop stability, ease of handling, and predictable reactivity address many of the shortcomings of traditional organoboron reagents.[1][3] For scientists in drug discovery and process development, this compound offers a reliable and stereospecific method for constructing complex olefinic systems, which are critical components of many therapeutic agents. The ability to perform stereoretentive Suzuki-Miyaura couplings, coupled with its bifunctional nature, secures its place as a powerful tool for the efficient and elegant synthesis of complex molecular architectures.
References
-
Frontier Specialty Chemicals. Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate. [Link]
-
Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
University of Pennsylvania ScholarlyCommons. Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. [Link]
-
Dhuri, S. D., et al. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. The Journal of Organic Chemistry, 73(17), 6841–6844. [Link]
-
Couture, A., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(17), 6647–6654. [Link]
-
Chen, Z., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters. [Link]
-
HXCHEM. Potassium (z)-2-bromo-1-hex-1-enyltrifluoroborate/CAS:1230063-53-2. [Link]
-
Jingming Chemical. 1230063-53-2 Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate 95%. [Link]
-
Marx, V. M., et al. (2015). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Nature, 522(7555), 195–199. [Link]
-
Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(3), 100957. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Ye, Z., et al. (2025). Stereoselective Synthesis of Alkenyl Fluorides and Alkynes by Defluoro Coupling of Trifluoromethyl Arenes. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Lee, C. H., et al. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. [Link]
-
BIOFOUNT. 1230063-53-2|Potassium (Z)-2-Bromo-1-hex-1-enyltrifluoroborate. [Link]
-
Liu, S., et al. (2013). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 15(1), 86–89. [Link]
-
Organic Chemistry Portal. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Frontier Specialty Chemicals. Potassium (Z)-2-bromodec-1-enyltrifluoroborate. [Link]
-
Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 442. [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. [Link]
-
Ramachandran, P. V., & Mitsuhashi, W. (2015). (Z)- or (E)-Selective Hydrogenation of Potassium (3,3,3-Trifluoroprop-1-yn-1-yl)trifluoroborate: Route to Either Isomer of β-Trifluoromethylstyrenes. Organic Letters. [Link]
-
ResearchGate. Potassium Phenyltrifluoroborate. [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 4. Potassium Organotrifluoroborates [merckmillipore.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate | [frontierspecialtychemicals.com]
- 9. 1230063-53-2 | Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate - AiFChem [aifchem.com]
- 10. 1230063-53-2|Potassium (Z)-2-Bromo-1-hex-1-enyltrifluoroborate|Potassium (Z)-2-Bromo-1-hex-1-enyltrifluoroborate|-范德生物科技公司 [bio-fount.com]
- 11. researchgate.net [researchgate.net]
- 12. 1692895-54-7|Potassium (Z)-2-bromodec-1-enyltrifluoroborate|BLD Pharm [bldpharm.com]
- 13. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
